molecular formula C17H15BrN2O3S B3884532 N'-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide

N'-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B3884532
M. Wt: 407.3 g/mol
InChI Key: ZARBNBLOPFVQFL-XDHOZWIPSA-N
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Description

The compound “N’-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide” is a complex organic molecule. It contains functional groups such as a propynyl group, a bromine atom, a benzylidene group, and a sulfonohydrazide group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the propynyl group could be introduced via a Sonogashira coupling, the bromine atom could be introduced via a halogenation reaction, and the sulfonohydrazide group could be introduced via a reaction with a sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The propynyl group would introduce a triple bond into the molecule, the bromine atom would be a heavy halogen substituent, the benzylidene group would introduce a conjugated system, and the sulfonohydrazide group would introduce both sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The propynyl group could undergo addition reactions, the bromine atom could participate in substitution or elimination reactions, the benzylidene group could undergo reactions involving the conjugated system, and the sulfonohydrazide group could undergo reactions involving the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the propynyl group could increase its reactivity, the bromine atom could increase its molecular weight and polarity, the benzylidene group could influence its UV-Vis absorption properties, and the sulfonohydrazide group could influence its acidity and basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the biological target it interacts with. If it were used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .

Safety and Hazards

As with any chemical compound, handling “N’-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have interesting biological activity, it could be studied as a potential drug. If it were found to have unique reactivity, it could be studied as a potential reagent in synthetic chemistry .

Properties

IUPAC Name

N-[(E)-(2-bromo-5-prop-2-ynoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-3-10-23-15-6-9-17(18)14(11-15)12-19-20-24(21,22)16-7-4-13(2)5-8-16/h1,4-9,11-12,20H,10H2,2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARBNBLOPFVQFL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)OCC#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)OCC#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide
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N'-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide
Reactant of Route 3
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N'-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide
Reactant of Route 4
N'-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide
Reactant of Route 6
N'-[2-bromo-5-(2-propyn-1-yloxy)benzylidene]-4-methylbenzenesulfonohydrazide

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